N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is known for its potential pharmacological activities, particularly in the field of anti-inflammatory and antioxidant research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)phenylhydrazine with ethyl 4-ethoxybenzenesulfonate to form the intermediate compound. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic agent for inflammatory diseases and oxidative stress-related conditions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes and pathways:
Molecular Targets: Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in the inflammatory process.
Pathways Involved: Modulation of the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-2-bromobenzamide
- N-[4-(benzyloxy)phenyl]-2-nitrobenzamide
- 3-(4-(benzyloxy)phenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of a benzyloxyphenyl group and a sulfamoyl-pyrazole moiety, which contributes to its potent anti-inflammatory and antioxidant activities. This structural uniqueness enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
Molecular Formula |
C25H24N4O5S |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-phenylmethoxyphenyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H24N4O5S/c1-2-33-21-14-10-20(11-15-21)29-35(31,32)24-16-23(27-28-24)25(30)26-19-8-12-22(13-9-19)34-17-18-6-4-3-5-7-18/h3-16,29H,2,17H2,1H3,(H,26,30)(H,27,28) |
InChI Key |
HIXGAAZIAWCWME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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